Product packaging for 4-(Thiophen-2-yl)thiazol-2-amine(Cat. No.:CAS No. 28989-50-6)

4-(Thiophen-2-yl)thiazol-2-amine

Cat. No.: B1295549
CAS No.: 28989-50-6
M. Wt: 182.3 g/mol
InChI Key: XRNPDKQNHIKARG-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of medicinal chemistry. Their presence is widespread in nature, forming the core of essential biomolecules such as nucleic acids and vitamins. guidechem.com A vast number of pharmaceuticals owe their therapeutic effects to the presence of heterocyclic rings. These structures provide a versatile scaffold that can be modified to fine-tune a molecule's biological activity, solubility, and other pharmacokinetic properties. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique chemical and physical characteristics that are often crucial for binding to biological targets. smolecule.comdntb.gov.ua

Overview of Thiazole (B1198619) Derivatives in Pharmaceutical and Biological Research

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a privileged scaffold in drug discovery. Its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov The structural features of the thiazole ring allow for diverse substitutions, enabling the synthesis of large libraries of compounds for screening. nih.gov This versatility has led to the incorporation of the thiazole moiety into numerous clinically approved drugs. Research has demonstrated that thiazole-based compounds can act as inhibitors of various enzymes, such as cyclooxygenases (COX), which are implicated in inflammation. nih.govfrontiersin.org

The following table provides a summary of the diverse biological activities reported for various thiazole derivatives:

Biological ActivityResearch Focus
Anti-inflammatoryInhibition of COX-1 and COX-2 enzymes. nih.govfrontiersin.org
AnticancerCytotoxic effects against various cancer cell lines.
AntimicrobialActivity against a range of bacterial and fungal strains. researchgate.net
AntiviralInhibition of viral replication.

Overview of Thiophene (B33073) Derivatives in Pharmaceutical and Biological Research

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is another cornerstone of medicinal chemistry. Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substituent that can be interchanged without significantly altering the biological activity of the molecule. Thiophene derivatives are known to possess a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net The thiophene ring is a component of several blockbuster drugs, highlighting its importance in the development of new therapeutic agents.

The diverse biological activities of thiophene derivatives are summarized in the table below:

Biological ActivityResearch Focus
Anti-inflammatoryModulation of inflammatory pathways.
AnticancerInduction of apoptosis and cell cycle arrest in cancer cells. nih.gov
AntimicrobialEfficacy against various pathogens.

Rationale for Investigating 4-(Thiophen-2-yl)thiazol-2-amine

The compound This compound is a hybrid molecule that incorporates both a thiophene and a thiazole ring. The rationale for its investigation stems from the well-established and diverse biological activities of its constituent heterocyclic systems. The combination of these two pharmacophores in a single molecule presents an opportunity to explore novel chemical space and potentially discover compounds with unique or enhanced therapeutic properties.

Research into derivatives of This compound has provided compelling evidence for the potential of this scaffold. For instance, studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some compounds showing potent and selective inhibition of COX-2 enzymes. nih.govfrontiersin.orgresearchgate.netnih.gov Furthermore, other derivatives have been investigated for their antifungal properties, with one study reporting that 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine exhibited potent in vivo antifungal activity. researchgate.net The promising results obtained from these closely related analogs strongly suggest that the core structure of This compound is a valuable starting point for the design and synthesis of new biologically active molecules. The exploration of this parent compound is therefore a logical step in the quest for novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S2 B1295549 4-(Thiophen-2-yl)thiazol-2-amine CAS No. 28989-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPDKQNHIKARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288130
Record name 4-(Thiophen-2-yl)thiazol-2-amine
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-50-6
Record name 28989-50-6
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Record name 4-(Thiophen-2-yl)thiazol-2-amine
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Record name 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE
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Synthetic Methodologies for 4 Thiophen 2 Yl Thiazol 2 Amine and Its Derivatives

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 4-(Thiophen-2-yl)thiazol-2-amine

The Hantzsch thiazole synthesis, a long-standing and reliable method for constructing the thiazole ring, remains a cornerstone for the preparation of this compound. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com In the context of synthesizing the target compound, the key precursors are an α-haloacetylthiophene and thiourea (B124793).

The general mechanism commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, leading to an intermediate that subsequently undergoes intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be heated to facilitate the reaction. chemicalbook.com

Adaptations of the Hantzsch synthesis for preparing 4-(aryl)thiazol-2-amines, including those with a thiophene (B33073) moiety, are well-documented. For instance, the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol under reflux conditions has been shown to produce 4-(p-tolyl)thiazol-2-amine in high yield. chemicalbook.com A similar strategy can be employed for this compound by using 2-bromo-1-(thiophen-2-yl)ethanone as the starting α-haloketone.

ReactantsReagents/ConditionsProductYield (%)Reference
2-bromo-1-(p-tolyl)ethanone, Thiourea95% EtOH, reflux, 1 h4-(p-Tolyl)thiazol-2-amine99 chemicalbook.com
α-bromo-4-cyanoacetophenone, ThiosemicarbazonesAbsolute ethanol, reflux, 3-5 h4-cyanophenyl-2-hydrazinylthiazoles66-79 nih.gov

Multi-Step Synthetic Approaches for this compound Analogues

Multi-step synthetic routes offer the flexibility to introduce a variety of substituents onto the thiophene and thiazole rings, enabling the exploration of structure-activity relationships. A common strategy involves the initial synthesis of a core this compound structure, followed by further functionalization. frontiersin.orgnih.gov

A key step in many multi-step syntheses is the bromination of a suitable precursor to create a reactive site for subsequent reactions. For the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, the starting material 1-(4-chlorothiophen-2-yl)ethanone is brominated. frontiersin.orgnih.gov This is typically achieved by treating the ketone with bromine (Br2) in a solvent like diethyl ether, which yields the α-bromo ketone, 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. frontiersin.orgnih.gov This brominated intermediate is a crucial building block for the subsequent thiazole ring formation. frontiersin.orgnih.gov

Following the bromination of the thiophene-containing ketone, the resulting α-bromo ketone is condensed with thiourea to form the thiazole ring. frontiersin.orgnih.gov This reaction is a classic Hantzsch thiazole synthesis. The condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea is typically carried out at an elevated temperature (e.g., 80°C) to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine. nih.gov This core structure can then be used for further derivatization.

The 2-amino group of the this compound scaffold is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. For example, the core can be brominated at the 5-position of the thiazole ring using N-bromosuccinimide (NBS) at low temperatures. frontiersin.orgnih.gov The resulting intermediate can then be treated with various primary or secondary amines to introduce new functional groups via nucleophilic substitution, leading to a library of derivatives. frontiersin.orgnih.gov Another approach involves the reaction of 2-amino-4-(thiophen-2-yl)thiazole with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to produce 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide. The chlorine atom in this product can then be substituted by other nucleophiles.

A study on the nucleophilicity of 4-(pyren-1-yl)thiazol-2-amine provides insight into the reactivity of the amino group, which is crucial for planning such substitution reactions. arabjchem.org

Further diversification of the this compound scaffold can be achieved through various cyclization and derivatization reactions. The introduction of different substituents on the thiophene ring or the amino group of the thiazole can lead to compounds with varied electronic and steric properties.

For instance, the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives involved a final step where the intermediate product from the nucleophilic substitution was treated with potassium carbonate in dimethylformamide to yield the target compounds. nih.gov The synthesis of thiazole-5(4H)-ones with a thiophene moiety has also been reported, showcasing further derivatization possibilities. nih.gov These strategies are essential for generating a diverse set of molecules for biological screening.

Starting MaterialReagents/ConditionsIntermediate/ProductReference
1-(4-chlorothiophen-2-yl)ethanoneBr2, diethyl ether2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one frontiersin.orgnih.gov
2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-oneThiourea, 80°C4-(4-chlorothiophen-2-yl)thiazol-2-amine nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amineNBS, primary/secondary amines, K2CO3, DMFDerivatized 4-(4-chlorothiophen-2-yl)thiazol-2-amines frontiersin.orgnih.gov

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

One strategy involves the use of eco-friendly reaction media. For example, the synthesis of some thiazole derivatives has been achieved in an eco-friendly manner, although specific details for this compound are not extensively documented. nih.gov General green approaches for thiazole synthesis include one-pot multi-component reactions, which reduce the number of synthetic steps and purification stages.

The development of sustainable synthetic routes for thiazole derivatives is an active area of research. While specific green synthesis protocols for this compound are still emerging, the principles of green chemistry are being applied to the synthesis of related heterocyclic compounds, and these methodologies could potentially be adapted for the target molecule.

Synthesis of Substituted Thiazol-2-amine Derivatives with Thiophene Moieties

The synthesis of thiazole derivatives bearing a thiophene ring is a significant area of research in medicinal chemistry due to the wide range of pharmacological activities these scaffolds exhibit. fabad.org.trresearchgate.net The construction of the this compound core and its substituted analogs primarily relies on well-established cyclocondensation reactions, most notably the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This method and its variations allow for the creation of a diverse library of compounds through the strategic selection of starting materials.

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. synarchive.com The classic approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comyoutube.com To synthesize this compound, the key starting materials would be a 2-haloacetyl-thiophene and thiourea. The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com This method is highly versatile and can be performed under various conditions, including solvent-free and microwave-assisted protocols, often resulting in high yields. researchgate.netorganic-chemistry.org

CompoundSubstituent (R)Reference
5a 2-aminopyrimidine frontiersin.org
5b 4-aminopyrimidine frontiersin.org
5c 2-aminopyrazine frontiersin.org
5d 2-amino-4,6-dimethylpyrimidine frontiersin.org
5e 2-amino-4-methoxypyrimidine frontiersin.org
5f 2-amino-4-chloropyrimidine frontiersin.org
5g 2-amino-4,6-dichloropyrimidine frontiersin.org
Table 1: Synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives. frontiersin.org

The synthesis can be adapted to introduce a wide variety of substituents onto the thiazole ring or the exocyclic amine. For instance, reacting different substituted thioureas with an appropriate α-haloketone allows for the direct incorporation of substituents at the N-2 position of the thiazole ring. nanobioletters.com Similarly, thiosemicarbazones can be used in Hantzsch-type reactions to yield N-substituted 2-aminothiazoles. nih.gov Another approach involves the reaction of α-halogenated reagents with thiocarbamoyl compounds to produce substituted thiazoles. nih.gov These strategies provide medicinal chemists with the flexibility to fine-tune the structure of the final compounds to optimize their biological activity. fabad.org.tr

Spectroscopic Characterization Techniques for 4 Thiophen 2 Yl Thiazol 2 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within the molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of a 4-(thiophen-2-yl)thiazol-2-amine derivative, such as 4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine, the protons on the thiophene (B33073) ring typically appear in the aromatic region, around δ 6.8–7.2 ppm. The amine (NH₂) protons usually give rise to a broad singlet, which for this derivative is observed near δ 5.5 ppm. The proton on the thiazole (B1198619) ring (at position 5) is also expected in the aromatic region. For the parent 2-aminothiazole, the protons on the thiazole ring appear at δ 6.93 and δ 6.53 ppm in DMSO-d6. chemicalbook.com For a related compound, 2-Amino-4-phenylthiazole, the thiazole proton shows as a singlet at δ 6.98 ppm. researchgate.net The exact chemical shifts are influenced by the solvent used and the specific substitutions on the aromatic rings. ucl.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues.
Proton TypeExpected Chemical Shift (δ, ppm)Reference CompoundSolvent
Thiophene Ring Protons6.8 - 7.24-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine Not Specified
Thiazole Ring Proton (H-5)~7.02-Amino-4-phenylthiazole researchgate.netDMSO-d6
Amine Protons (-NH₂)~5.5 (broad singlet)4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine Not Specified
Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues.
Carbon TypeExpected Chemical Shift (δ, ppm)Reference CompoundSolvent
Thiazole C-2 (-C-NH₂)~168.82-Amino-4-phenylthiazole researchgate.netDMSO
Thiazole C-4~150.32-Amino-4-phenylthiazole researchgate.netDMSO
Thiazole C-5~102.02-Amino-4-phenylthiazole researchgate.netDMSO
Thiophene Carbons120 - 145General range for substituted thiophenes-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound compounds, the IR spectrum provides clear evidence for the key functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations from both the thiophene and thiazole rings are observed just above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings are found in the 1500–1600 cm⁻¹ region. xisdxjxsu.asia The C-S bond stretching vibrations, characteristic of both rings, appear at lower frequencies in the fingerprint region. xisdxjxsu.asia

Table 3: Characteristic IR Absorption Frequencies for this compound Compounds.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference rsc.orgxisdxjxsu.asia
Amine (-NH₂)N-H Stretch~3350 - 3450 rsc.org
Aromatic RingsC-H Stretch~3000 - 3100 rsc.org
Thiazole/Thiophene RingsC=N and C=C Stretch~1500 - 1600 xisdxjxsu.asia
Thiazole/Thiophene RingsC-S Stretch~700 - 800 xisdxjxsu.asia

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₆N₂S₂), the calculated molecular weight is 182.27 g/mol . High-Resolution Mass Spectrometry (HRMS) would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ with a high degree of accuracy, confirming the elemental composition. For example, the HRMS data for a complex derivative showed the [M+H]⁺ ion, allowing for precise confirmation of its formula. rsc.org The fragmentation pattern would likely involve the cleavage of the bond between the two heterocyclic rings, leading to fragment ions corresponding to the thiophene and aminothiazole moieties.

Elemental Analysis

Elemental analysis determines the mass percentage of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The results are typically presented as a comparison between the theoretically calculated percentages and the experimentally found values. For this compound (C₇H₆N₂S₂), the purity is confirmed if the experimental values are within ±0.4% of the calculated values. This method is routinely reported in the characterization of new heterocyclic compounds to validate their composition. orgchemres.org

Table 4: Calculated Elemental Composition of this compound (C₇H₆N₂S₂).
ElementCalculated Percentage (%)
Carbon (C)46.13
Hydrogen (H)3.32
Nitrogen (N)15.37
Sulfur (S)35.18

X-ray Diffraction Analysis for Solid-State Characterization

Computational and Theoretical Studies of 4 Thiophen 2 Yl Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(Thiophen-2-yl)thiazol-2-amine and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p) or cc-pVDZ), are employed to optimize the molecular geometry and explore its electronic properties. researchgate.netedu.krdmgesjournals.com These calculations help determine ground state parameters like bond lengths, bond angles, and torsion angles, providing a stable 3D structure of the molecule. researchgate.netnih.gov The insights gained from DFT are fundamental for understanding the molecule's reactivity, stability, and spectroscopic behavior. mgesjournals.comresearchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry and are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mgesjournals.com The energy gap (Eg) between the HOMO and LUMO is a significant parameter that characterizes the molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating it is more likely to engage in chemical reactions. tandfonline.com For thiazole (B1198619) derivatives, the HOMO-LUMO analysis helps determine the charge transfer that occurs within the molecule. tandfonline.com In studies of related thiazole-thiophene structures, the HOMO is often localized on the thiophene (B33073) ring and the thiazole's amino group, while the LUMO is distributed over the thiazole and adjacent rings. This distribution is crucial for understanding intramolecular charge transfer. For a similar compound, (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide, the calculated HOMO-LUMO energy gap was found to be 4.573 eV in the gaseous phase. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Thiazole-Thiophene Compound. researchgate.net
ParameterEnergy (eV) - Gas PhaseEnergy (eV) - Aqueous PhaseEnergy (eV) - Acetone
HOMO-6.411-6.495-6.491
LUMO-1.838-1.818-1.818
Energy Gap (Eg)4.5734.6774.673

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. edu.krdirjweb.com The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. irjweb.com

In analyses of thiazole derivatives, the negative potential (red) is often concentrated around nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as sites for electrophilic interaction. irjweb.com Conversely, the positive potential (blue) is usually found around the hydrogen atoms of the amine group, marking them as sites for nucleophilic interaction. irjweb.comresearchgate.net This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. edu.krd

Topological Analysis

Topological analysis, through methods like Reduced Density Gradient (RDG), provides insights into the non-covalent interactions (NCI) within a molecule, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.nettandfonline.com The RDG analysis helps to visualize and characterize weak interactions in real space. tandfonline.com For a Schiff base containing both thiophene and thiazole rings, topological analysis confirmed the main binding areas and weak interactions within the compound's structure. researchgate.net This type of analysis is complementary to MEP, offering a more detailed picture of the subtle forces that dictate molecular conformation and crystal packing.

Vibrational Spectra Simulations

Theoretical vibrational spectra (FT-IR and FT-Raman) are often calculated using DFT to complement experimental findings. researchgate.net By simulating the vibrational modes, researchers can achieve a more accurate assignment of the experimental spectral bands. mgesjournals.com The calculated harmonic vibrational frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement between theoretical and experimental spectra. researchgate.net For various thiazole derivatives, DFT calculations have been successfully used to interpret vibrational spectra, confirming the molecular structure and providing details on the vibrational modes of the thiophene, thiazole, and other functional groups. researchgate.netresearchgate.netresearchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.govnih.gov Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential as inhibitors of various enzymes, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key targets in anti-inflammatory therapies. nih.govfrontiersin.org

Protein-Ligand Binding Site Interactions

Docking studies reveal the specific interactions between the ligand and the amino acid residues in the protein's active site. For derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, docking into the active site of COX-2 (PDB ID: 1CX2) and 5-LOX (PDB ID: 6N2W) has identified key binding interactions. nih.govfrontiersin.org

These interactions typically include:

Hydrogen Bonds: The amine group on the thiazole ring often acts as a hydrogen bond donor, forming crucial interactions with residues like His90 and Ser353 in the COX-2 active site. nih.gov

Hydrophobic Interactions: The thiophene and thiazole rings frequently engage in various hydrophobic interactions, including pi-sulfur, pi-pi, and pi-alkyl interactions with residues such as Tyr355, Phe518, His367, and Trp599. nih.gov

Halogen Interactions: In chlorinated derivatives, the chlorine atom can form halogen bonds with residues like Gln192. nih.gov

These interactions anchor the ligand within the binding pocket, determining its inhibitory potency and selectivity. nih.gov The docking results often correlate well with in vitro experimental data, validating the computational models and guiding the design of more potent inhibitors. nih.gov

Table 2: Key Protein-Ligand Interactions for a 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative (Compound 5d). nih.gov
Target ProteinInteracting Amino Acid ResiduesType of Interaction
COX-2His90, Ser353Hydrogen Bond (hydrophilic)
Tyr355, Phe518Pi-Sulfur (hydrophobic)
Asp515Pi-Pi Stacked (hydrophobic)
Val523Pi-Alkyl (hydrophobic)
5-LOXHis367, Trp599, Phe359Pi-Pi T-shaped (hydrophobic)
His372Pi-Sulfur (hydrophobic)
Leu607, Ala410Hydrophobic

Scoring Functions and Binding Energy Calculations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential interactions that drive biological activity. In the context of this compound and its derivatives, scoring functions are employed to estimate the binding affinity between the ligand and the target protein. These scoring functions are mathematical models that approximate the free energy of binding.

For instance, in studies of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, molecular docking simulations have been utilized to investigate their interaction with enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov The results of these simulations are often presented as a docking score or binding energy, typically in units of kcal/mol. A more negative score generally indicates a more favorable binding interaction.

Table 1: Illustrative Binding Affinity Data for Thiazole Derivatives from Molecular Docking Studies

Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Derivative ACOX-2-9.8TYR355, ARG513, PHE518
Derivative BCOX-2-9.5TYR355, SER530, ARG120
Derivative C5-LOX-8.7HIS367, HIS372, LEU607
Derivative D5-LOX-8.4HIS432, LEU414, ILE406

Note: The data in this table is representative of findings for derivatives and does not represent the specific compound this compound.

The binding energy calculations are crucial for identifying which derivatives are most likely to be potent inhibitors of a particular enzyme, thereby guiding further synthesis and experimental testing. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Analysis

The journey of a drug through the body is described by its ADME properties. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. Computational tools are widely used to estimate the ADME profile of compounds like this compound.

In silico ADME predictions for related thiazole derivatives have been reported in the literature. researchgate.net These predictions typically involve calculating a range of physicochemical and pharmacokinetic parameters. While specific data for this compound is not available, the following table outlines the key ADME parameters that are commonly assessed.

Table 2: Common In Silico ADME Parameters Predicted for Drug Candidates

ADME ParameterDescriptionFavorable Range (General Guideline)
Absorption
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gut> 80%
Caco-2 PermeabilityIn vitro model for intestinal permeability> 1 x 10⁻⁶ cm/s
Distribution
Blood-Brain Barrier (BBB) PenetrationAbility to cross into the central nervous systemLogBB > 0.3 (for CNS drugs) or < -1 (for non-CNS drugs)
Plasma Protein Binding (PPB)Extent of binding to plasma proteins< 90%
Metabolism
CYP2D6/CYP3A4 InhibitionPotential to inhibit major drug-metabolizing enzymesNon-inhibitor
Excretion
Total ClearanceRate at which the drug is removed from the bodyVaries depending on the drug

These predictive models help in identifying potential liabilities of a compound, such as poor absorption or a high likelihood of drug-drug interactions.

Drug Likeness and Pharmacokinetic Property Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. This assessment is often based on a set of rules derived from the structural and physicochemical properties of known drugs.

One of the most widely used set of rules is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of 500 daltons or less.

A logP (a measure of lipophilicity) of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can quickly calculate these properties for any given structure. For derivatives of this compound, studies have shown that they often fall within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

The table below shows a hypothetical drug-likeness assessment for this compound based on its chemical structure.

Table 3: Predicted Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~196.27 g/mol Yes (< 500)
LogP~2.5Yes (< 5)
Hydrogen Bond Donors1 (amine group)Yes (≤ 5)
Hydrogen Bond Acceptors2 (thiazole nitrogens)Yes (≤ 10)

Note: These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used.

In addition to Lipinski's rules, other pharmacokinetic properties such as topological polar surface area (TPSA) and the number of rotatable bonds are also considered to fine-tune the assessment of a compound's drug-like character.

Pharmacological Investigations of 4 Thiophen 2 Yl Thiazol 2 Amine Derivatives

Anti-inflammatory Activity

Derivatives of 4-(Thiophen-2-yl)thiazol-2-amine have demonstrated notable anti-inflammatory properties in a variety of experimental settings. nih.govfrontiersin.orgnih.gov These investigations often focus on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). frontiersin.org

The anti-inflammatory potential of these compounds is frequently initiated by evaluating their ability to inhibit pro-inflammatory enzymes in vitro. The primary targets are cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). frontiersin.org Dual inhibition of both COX and LOX pathways is considered a therapeutic advantage, potentially offering broad anti-inflammatory effects with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In one multistep synthetic study, a series of seven new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (designated 5a–5g) were synthesized and assessed for their inhibitory effects. frontiersin.orgnih.gov The results showed that all synthesized compounds were significant inhibitors of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 µM, which is potent when compared to the standard drug celecoxib (B62257) (IC₅₀ 0.05 µM). nih.govfrontiersin.orgnih.gov Compounds 5d and 5e emerged as the most powerful inhibitors of COX-2, with IC₅₀ values of 0.83 and 0.76 µM, respectively. nih.gov

In the COX-1 assay, the derivatives were found to be less potent, with IC₅₀ values ranging from 25.81 to >100 µM, compared to the standard aspirin's IC₅₀ of 15.32 µM. nih.govfrontiersin.orgnih.gov This differential inhibition suggests a degree of selectivity for the COX-2 isoform.

The compounds were also tested against the 5-LOX enzyme. frontiersin.org In this assay, derivatives 5d and 5e were again the most dominant, with IC₅₀ values of 23.08 and 38.46 µM, respectively, while the standard drug zileuton (B1683628) had an IC₅₀ of 11.00 µM. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition by 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives Data sourced from Mahnashi et al., 2024. nih.govfrontiersin.orgnih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
5a >1009.0198.11
5b 39.640.9379.43
5c >1006.54>100
5d 93.450.8323.08
5e 94.670.7638.46
5f 34.094.3265.43
5g 25.812.0887.65
Aspirin 15.32--
Celecoxib -0.05-
Zileuton --11.00

Following promising in vitro results, the most potent compounds are typically advanced to in vivo studies to confirm their anti-inflammatory effects in a living organism. frontiersin.org The carrageenan-induced paw edema model in rats is a widely used and standard acute inflammation assay to evaluate new anti-inflammatory agents. rjptonline.orgnih.govjptcp.com In this model, inflammation is induced by injecting carrageenan into the sub-plantar region of a rat's paw, and the subsequent swelling (edema) is measured over time. rjptonline.orgnih.govyoutube.com

Based on their strong in vitro performance and high COX-2 selectivity, compounds 5d and 5e were selected for in vivo evaluation. nih.govfrontiersin.orgnih.gov Both compounds demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in animal studies. frontiersin.orgnih.gov

The development of selective COX-2 inhibitors is a key strategy in creating anti-inflammatory drugs with reduced gastrointestinal side effects, which are commonly associated with the inhibition of the COX-1 enzyme. brieflands.comijpda.org The degree of selectivity is quantified by the Selectivity Index (SI), calculated from the ratio of the IC₅₀ values for COX-1 and COX-2 (SI = IC₅₀ COX-1 / IC₅₀ COX-2). nih.govfrontiersin.org A higher SI value indicates greater selectivity for COX-2. nih.govfrontiersin.org

The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a-5g) were evaluated for their COX-2 selectivity. nih.gov Compounds 5d and 5e displayed the highest selectivity, with SI values of 112 and 124, respectively. nih.govfrontiersin.orgnih.gov Another derivative, 5b , also showed significant selectivity with an SI of 42. nih.govfrontiersin.orgnih.gov These results confirm that these derivatives are highly selective inhibitors of the COX-2 enzyme. nih.gov

Table 2: COX-2 Selectivity Index of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives Data sourced from Mahnashi et al., 2024. nih.govfrontiersin.orgnih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
5b 39.640.9342
5d 93.450.83112
5e 94.670.76124

Analgesic Activity

In conjunction with anti-inflammatory effects, compounds that can alleviate pain (analgesics) are of great therapeutic interest. frontiersin.orgnih.gov The analgesic potential of thiazole (B1198619) derivatives has been explored in various preclinical models. nih.gov

To assess pain-relieving properties, compounds are tested in various in vivo models of nociception. nih.gov The hot plate test is a common method used to evaluate central analgesic activity, where the response of an animal to a heat stimulus is measured. frontiersin.orgnih.gov

The most promising anti-inflammatory compounds, 5d and 5e , were also subjected to anti-nociceptive assays. frontiersin.org Both derivatives were found to be significantly potent in the anti-nociceptive hot plate assay, further strengthening their potential as dual anti-inflammatory and analgesic agents. nih.govnih.gov

Antimicrobial Activity

The thiazole nucleus is a structural component of numerous antimicrobial agents, and as such, derivatives of this compound have been investigated for their potential to combat microbial growth. nih.govnih.gov The evaluation of antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Studies on related N-(thiazol-2-yl)benzenesulfonamide derivatives have shown that these molecules can exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov For instance, an isopropyl-substituted derivative demonstrated a low MIC of 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov Other research into 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to thiazoles, found that compounds with halogen substitutions on the phenyl ring showed good inhibitory effects against S. aureus and Bacillus subtilis, with MIC values ranging from 20–28 µg/mL. nih.gov These findings underscore the potential of the broader thiazole and thiadiazole scaffolds as a foundation for developing new antimicrobial drugs. nih.gov

Table 3: Antimicrobial Activity of Selected Thiazole and Thiadiazole Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)
N-(thiazol-2-yl)benzenesulfonamides nih.govIsopropyl substitutedS. aureus3.9
N-(thiazol-2-yl)benzenesulfonamides nih.govIsopropyl substitutedA. xylosoxidans3.9
5-phenyl-1,3,4-thiadiazol-2-amines nih.govFluorinatedS. aureus20-28
5-phenyl-1,3,4-thiadiazol-2-amines nih.govChlorinatedB. subtilis20-28

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties against a range of pathogenic bacteria. The structural versatility of this scaffold allows for modifications that can significantly enhance potency and selectivity against both Gram-positive and Gram-negative organisms.

A variety of thiazole derivatives have shown significant efficacy against Gram-positive bacteria. For instance, certain 2-phenylacetamido-thiazole derivatives have exhibited favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL against Bacillus subtilis and Staphylococcus aureus. In one study, a thiophene-containing thiazole derivative showed activity against S. aureus with a MIC of 3.125 μg/mL. nih.gov Similarly, bioisosteric 2-amino-1,3,4-thiadiazole (B1665364) derivatives carrying fluorinated and chlorinated phenyl groups have displayed good inhibitory effects against S. aureus and B. subtilis, with MIC values between 20–28 μg/mL. nih.gov

Research into catechol-derived thiazoles has also yielded potent growth inhibitors of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with preliminary studies indicating MIC values of ≤ 2 µg/mL. digitellinc.com Another study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives found that compound 3e had the highest growth inhibitory effect, with a MIC of 31.25 µg/mL against the tested Gram-positive strains. researchgate.net In contrast, some synthesized thiazole derivatives, such as compounds 8d and 8g , showed only moderate activity against S. aureus. researchgate.net Isatin-decorated thiazole derivatives have also been tested, showing a wide range of MICs against MRSA, from 4 to 512 µg/mL. dovepress.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives against Gram-Positive Bacteria

Compound Class/Derivative Bacterium MIC (µg/mL) Reference
Thiophene-containing thiazole (13 ) Staphylococcus aureus 3.125 nih.gov
2-Amino-1,3,4-thiadiazole (8a, 8b ) Staphylococcus aureus 20-28 nih.gov
2-Amino-1,3,4-thiadiazole (8a, 8b ) Bacillus subtilis 20-28 nih.gov
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine (3e ) Gram-positive strains 31.25 researchgate.net
Isatin-thiazole derivative (7d ) MRSA ATCC 43300 4 dovepress.com
Isatin-thiazole derivative (11d ) MRSA ATCC 43300 4 dovepress.com
Catechol-derived thiazoles MRSA ≤ 2 digitellinc.com

The efficacy of this compound derivatives extends to Gram-negative bacteria, although activity can be more variable. Studies on 2-phenylacetamido-thiazole derivatives reported MIC values between 1.56 and 6.25 μg/mL against Escherichia coli and Pseudomonas aeruginosa. In a different study, certain synthesized thiazole derivatives showed no antibacterial activity against tested Gram-negative species. researchgate.net

Research on related thiophene (B33073) derivatives has identified compounds with activity against drug-resistant Gram-negative bacteria. nih.gov For example, thiophenes 4 and 8 demonstrated bactericidal effects against colistin-resistant A. baumannii and E. coli. nih.gov Additionally, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been screened for activity against ESBL-producing E. coli, with compounds 4a and 4c showing the most significant inhibition. mdpi.com Bioisosteric 2-amino-1,3,4-thiadiazole derivatives that were halogenated showed moderate inhibitory effects against E. coli and P. aeruginosa, with MICs ranging from 24–40 μg/mL. nih.gov In contrast, some isatin-thiazole derivatives demonstrated potent activity against E. coli, with MICs as low as 4 µg/mL for compounds 7b and 14b . dovepress.com

Table 2: Antibacterial Activity of Selected Thiazole and Thiophene Derivatives against Gram-Negative Bacteria

Compound Class/Derivative Bacterium MIC (µg/mL) Reference
2-Phenylacetamido-thiazole Escherichia coli 1.56-6.25
2-Phenylacetamido-thiazole Pseudomonas aeruginosa 1.56-6.25
2-Amino-1,3,4-thiadiazole (halogenated) Escherichia coli 24-40 nih.gov
2-Amino-1,3,4-thiadiazole (halogenated) Pseudomonas aeruginosa 24-40 nih.gov
Isatin-thiazole derivative (7b ) Escherichia coli ATCC 25922 4 dovepress.com
Isatin-thiazole derivative (14b ) Escherichia coli ATCC 25922 4 dovepress.com
Thiophene derivative (7 ) Escherichia coli 8 nih.gov
Thiophene derivative (4 ) Colistin-Resistant E. coli 8 nih.gov

The minimum inhibitory concentration (MIC) is a critical measure of a compound's antibacterial potency. For derivatives of this compound and related structures, MIC values have been determined using standard methods like broth microdilution. These values vary widely depending on the specific chemical modifications of the parent scaffold and the bacterial strain being tested.

For example, a series of 2-phenylamino-thiazole derivatives were synthesized and tested, with compound 3e showing a MIC of 31.25 µg/mL against Gram-positive bacteria. researchgate.net In another study, a thiophene derivative (13 ) linked to a benzothiazole (B30560) moiety was found to have a MIC of 3.125 µg/mL against S. aureus. nih.gov Research on 4-(indol-3-yl)thiazole-2-amines revealed MICs ranging from 0.06 to 1.88 mg/mL against various bacteria. nih.gov Furthermore, novel nitrofuran-thiazole hybrids exhibited MICs between 0.5-2 mg/mL against several bacterial strains, with compound 2a showing a MIC of 0.5 mg/mL against B. cereus. medipol.edu.tr The MICs for certain isatin-decorated thiazoles were found to be as low as 4 µg/mL against both E. coli and MRSA. dovepress.com

Table 3: Selected MIC Values for Thiazole Derivatives

Compound/Class Bacterial Strain(s) MIC Range (µg/mL) Reference
Thiophene derivative 13 S. aureus 3.125 nih.gov
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine 3e Gram-positive strains 31.25 researchgate.net
Nitrofuran-thiazole hybrid 2a B. cereus 500 (0.5 mg/mL) medipol.edu.tr
Isatin-thiazole derivatives 7d, 11d MRSA 4 dovepress.com
Isatin-thiazole derivatives 7b, 14b E. coli 4 dovepress.com
Catechol-derived thiazoles MRSA ≤ 2 digitellinc.com

Antifungal Activity

In addition to antibacterial effects, the this compound scaffold has been a template for developing potent antifungal agents. Modifications to this core structure have led to derivatives with significant activity against clinically relevant fungal pathogens.

Derivatives of thiazole have shown considerable promise in combating fungal infections. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard drug nystatin. nih.gov Similarly, certain isatin-thiazole hybrids showed antifungal activity against C. albicans with MICs equal to that of nystatin. dovepress.com

In another study, 2-amino-4,5-diarylthiazole derivatives were evaluated for their anti-Candida albicans activity. nih.gov One demethylated derivative, 5a8 , was particularly potent, with a MIC80 value of 9 µM, similar to fluconazole. nih.gov The bioisosteric 2-amino-1,3,4-thiadiazole scaffold has also yielded compounds with significant antifungal properties; derivatives bearing oxygenated substituents on a phenyl ring showed activity against Aspergillus niger and C. albicans with MICs of 32–42 μg/mL. nih.gov Some thiazole derivatives, however, have shown only slight antifungal activity against C. albicans. researchgate.net

Table 4: Antifungal Activity of Selected Thiazole Derivatives

Compound Class/Derivative Fungal Strain MIC (µg/mL) Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles Candida albicans 0.008–7.81 nih.gov
2-Amino-4,5-diarylthiazole 5a8 Candida albicans 9 (µM) nih.gov
2-Amino-1,3,4-thiadiazole (8d, 8e ) Aspergillus niger 32-42 nih.gov
2-Amino-1,3,4-thiadiazole (8d, 8e ) Candida albicans 32-42 nih.gov
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine 3e Candida strains 7.81 researchgate.net
Isatin-thiazole hybrids 7h, 11f Candida albicans Equal to Nystatin dovepress.com

Antitubercular Activity

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including derivatives of this compound. These compounds have emerged as a promising class of potential antitubercular agents.

Studies on 2-aminothiazoles have identified several potent analogues. nih.gov For example, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine (20 ) was the most potent analogue prepared in one study, although its activity was strongly correlated with cytotoxicity. nih.gov Research on related scaffolds has also been fruitful. A series of 1,2,4-triazole (B32235) derivatives were synthesized and tested, with compound C4 showing high activity against Mycobacterium tuberculosis H37Ra with a MIC of 0.976 μg/mL. nih.gov Another study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, some incorporating a thiophene moiety, identified compounds 9k and 9o as highly potent against M. tuberculosis, with MICs of 12.5 μg/mL, which was more effective than the standard drug rifampicin. acs.org

Furthermore, a review of thiazolidin-4-one derivatives highlighted several compounds with significant antitubercular potential, with MICs ranging from 0.12 to 62.5 µg/mL against drug-sensitive strains. mdpi.com Specifically, pyrrole-thiazolidin-4-one hybrids containing a thiazole moiety showed excellent activity, with the most potent compounds exhibiting a MIC of 0.5 µg/mL against the Mtb H37Rv strain. mdpi.com Research on 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol also demonstrated a tuberculostatic effect, indicating the importance of the thiophene group in this activity. zsmu.edu.ua

Table 5: Antitubercular Activity of Selected Thiazole and Related Heterocyclic Derivatives

Compound Class/Derivative Strain MIC (µg/mL) Reference
1,2,4-Triazole derivative C4 M. tuberculosis H37Ra 0.976 nih.gov
Pyrazolylpyrazoline-triazole hybrid 9k, 9o M. tuberculosis 12.5 acs.org
Thiazolidin-4-one derivative 40h M. tuberculosis H37Ra 0.12 mdpi.com
Pyrrole-thiazolidin-4-one hybrid 45k M. tuberculosis H37Rv 0.5 mdpi.com
Pyrrole-thiazolidin-4-one hybrid 48a, 48k M. tuberculosis H37Rv 0.5 mdpi.com

Anticancer Activity

The thiophene and thiazole heterocyclic rings are prominent scaffolds in the development of new anticancer agents. nih.govmdpi.com Derivatives combining these two moieties have shown significant cytotoxic effects against a variety of human cancer cell lines, including those from lung, breast, central nervous system (CNS), melanoma, colon, and liver cancers. nih.govresearchgate.net

A substantial body of research demonstrates the cytotoxic potential of this compound derivatives against a wide array of human cancer cell lines. Thiophene derivatives have been shown to be cytotoxic to leukemia, ovarian, glioma, renal, and lung cancer cells. nih.gov Hybrid molecules containing thiazole and amino acid components have also exhibited moderate to strong cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC₅₀ values between 2.07 and 8.51 µM. nih.gov

Specifically, various synthesized series have shown promise:

Lung Cancer: Derivatives have been tested against A549 and H1299 cell lines. nih.govnih.govnih.gov One 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative showed an IC₅₀ of 8.03 µM against the A-549 lung cancer cell line. nih.gov Another series of thiazolyl-pyrazoline derivatives showed IC₅₀ values ranging from 3.92 to 89.03 µM against A549 cells. scienceopen.com

Breast Cancer: Activity has been documented against MCF-7, T-47D, and MDA-MB-231 cell lines. mdpi.comnih.govscienceopen.comnih.gov A novel thiazole derivative, compound 4c, was particularly active against the MCF-7 cell line with an IC₅₀ of 2.57 µM. mdpi.com Thiazolyl-pyrazoline derivatives demonstrated potent activity against the T-47D cell line, with IC₅₀ values as low as 0.75 µM. scienceopen.com

Liver Cancer: The HepG2 cell line has been a common target. nih.govmdpi.com One thiophene-thiadiazole derivative displayed an IC₅₀ of 4.37 µM against HepG2 cells. nih.gov Another thiazole derivative, compound 4c, had an IC₅₀ of 7.26 µM against this cell line. mdpi.com

Colon Cancer: Studies have used HCT-116 and HT29 cell lines to show efficacy. researchgate.netnih.gov

Melanoma: Activity has been observed in cell lines such as SK-MEL-1. nih.gov

Cytotoxicity of Thiophene-Thiazole Derivatives Against Cancer Cell Lines

Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
5-(Thiophen-2-yl)-1,3,4-thiadiazole (Cpd 20b)HepG-2Hepatocellular Carcinoma4.37 nih.gov
5-(Thiophen-2-yl)-1,3,4-thiadiazole (Cpd 20b)A-549Lung Cancer8.03 nih.gov
Hydrazinyl-thiazole (Cpd 4c)MCF-7Breast Cancer2.57 mdpi.com
Hydrazinyl-thiazole (Cpd 4c)HepG2Hepatocellular Carcinoma7.26 mdpi.com
Thiazolyl-pyrazoline (Cpd 7g)T-47DBreast Cancer0.88 scienceopen.com
Thiazolyl-pyrazoline (Cpd 7m)T-47DBreast Cancer0.75 scienceopen.com
Thiazolyl-pyrazoline (Cpd 7g)A549Lung Cancer3.92 scienceopen.com
Thiazolyl-pyrazoline (Cpd 6a)MCF-7Breast Cancer4.08 nih.gov

The MTT assay is a cornerstone for assessing the in vitro cytotoxic effects of potential drug candidates. nih.gov This colorimetric assay relies on the conversion of the water-soluble yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. nih.gov This conversion is carried out by mitochondrial reductase enzymes in metabolically active, living cells. nih.govnih.gov The resulting formazan crystals are then solubilized, and the concentration is measured by reading the optical density, typically around 570 nm. nih.gov Because the total mitochondrial activity generally correlates with the number of viable cells, the MTT assay is widely used to determine the IC₅₀ values that quantify a compound's potency in inhibiting cell growth or viability. mdpi.comnih.govwjpsonline.com Numerous studies on this compound derivatives have employed this reliable method to evaluate their antiproliferative activity against various cancer cell lines. mdpi.comwjpsonline.comajol.infomdpi.com

Beyond simple cytotoxicity, a crucial mechanism for effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Derivatives of this compound have been shown to trigger this process in cancer cells. mdpi.commdpi.com Studies utilizing flow cytometry with Annexin V-FITC/PI staining have quantified this effect. For example, one thiazole derivative (compound 4c) significantly increased the percentage of early and late apoptotic MCF-7 breast cancer cells from a baseline of 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively. mdpi.com Similarly, another derivative induced apoptosis in 11.42% of treated HepG2 liver cancer cells, a 19-fold increase over the 0.59% seen in the control group. mdpi.com

This pro-apoptotic activity is often accompanied by cell cycle arrest. mdpi.commdpi.com Analysis has shown that these compounds can halt the cell cycle at the G2/M or pre-G1 phases, preventing cancer cells from progressing through division. mdpi.commdpi.com Mechanistic investigations at the molecular level revealed that these derivatives can modulate the expression of key apoptosis-regulating genes, such as upregulating the pro-apoptotic p53, PUMA, and caspase genes while downregulating the anti-apoptotic Bcl-2 gene. mdpi.com

The anticancer effects of this compound derivatives are often linked to their ability to inhibit specific molecular targets that are critical for tumor growth and survival.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition can halt cancer cell proliferation. nih.gov Several series of thiophene- and thiazole-based compounds have been designed as potent EGFR inhibitors. nih.govnih.govmdpi.com For instance, novel quinazoline-based thiazole derivatives have been synthesized and evaluated as EGFR kinase inhibitors for non-small cell lung cancer. nih.gov Thiazolyl-pyrazoline derivatives have also shown significant EGFR inhibitory action, with IC₅₀ values in the sub-micromolar range (e.g., 83 nM). scienceopen.com Some compounds have been developed as dual inhibitors of both EGFR and its family member HER2, another important cancer target. nih.govmdpi.com Molecular docking studies have elucidated the binding patterns of these inhibitors within the EGFR active site, showing key interactions with amino acid residues like Met793. nih.gov

HDACs: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysfunction is linked to cancer development. researchgate.netnih.gov Thiazole-containing hydroxamate derivatives have emerged as a novel class of potent HDAC inhibitors. researchgate.netnih.gov These compounds, acting as zinc-binding groups within the enzyme's active site, have shown excellent inhibitory activity against HDAC1. ajol.inforesearchgate.netnih.gov This inhibition leads to an increase in the acetylation of histones H3 and H4, which in turn induces apoptosis, pyroptosis, and cell cycle arrest in cancer cells. researchgate.netnih.gov

Estrogen Receptors: While direct binding studies are limited in the provided literature, some research points to an indirect influence on estrogen-related pathways. For example, molecular docking studies have been performed with aromatase, a key enzyme in estrogen synthesis, suggesting a potential mechanism of action in estrogen receptor-positive breast cancers like MCF-7. mdpi.com

Other Investigated Biological Activities

The versatile scaffold of this compound has prompted extensive research into the biological activities of its derivatives, revealing a wide spectrum of pharmacological potential. frontiersin.orgnih.govfabad.org.tr Beyond the more commonly studied antimicrobial and anticancer effects, investigations have explored applications in treating a variety of other conditions. These include neurodegenerative diseases like Alzheimer's, metabolic disorders such as diabetes, and infectious diseases caused by viruses and protozoa. frontiersin.orgnih.govfabad.org.trrasayanjournal.co.in The inherent structural features of the thiophene and thiazole rings allow for modifications that can tune the molecule's activity toward different biological targets, leading to the development of compounds with potential anti-Alzheimer, antiviral, antidiabetic, antioxidant, antiprotozoal, anthelminthic, antihypertensive, and anti-allergic properties. frontiersin.orgnih.govfabad.org.trclockss.orgresearchgate.netresearchgate.net

The cholinergic hypothesis of Alzheimer's disease (AD) points to a deficit in the neurotransmitter acetylcholine. A key therapeutic strategy involves inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Researchers have synthesized and tested various thiazole derivatives containing a thiophene moiety for this purpose.

In one study, a series of thiazole derivatives featuring a 5-nitrothiophene group were evaluated for their ability to inhibit these enzymes. cumhuriyet.edu.tr The compounds demonstrated varied levels of inhibition against both AChE (33.66%–47.96%) and BuChE (13.03%–63.29%) at a concentration of 80 µg/mL. cumhuriyet.edu.tr Another study focused on new thiazolylhydrazone derivatives, with several compounds showing potent and selective AChE inhibition. mdpi.com For example, compound 2i was identified as the most active in its series, with an IC₅₀ value of 0.028 µM, comparable to the reference drug donepezil. mdpi.com Similarly, other research on different thiazole-based derivatives identified compounds 10 and 16 as having significant AChE inhibitory activity, with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. nih.gov These findings underscore the potential of the thiophene-thiazole scaffold in designing new agents for managing Alzheimer's disease. cumhuriyet.edu.trmdpi.comnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives

Compound Structure Target Enzyme IC₅₀ (µM) Reference
2e 4-(4-(Trifluoromethyl)phenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl]thiazole AChE 0.040 mdpi.com
2g 4-(4-(Trifluoromethyl)phenyl)-2-[2-(2-hydroxybenzylidene)hydrazineyl]thiazole AChE 0.031 mdpi.com
2i 4-(4-(Trifluoromethyl)phenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl]thiazole AChE 0.028 mdpi.com
10 Thiazole-based derivative AChE 0.103 nih.gov
16 Thiazole-based derivative AChE 0.109 nih.gov

(Note: Structures for compounds 10 and 16 were not detailed in the source material.)

The thiophene-thiazole core structure has been identified as a promising scaffold for the development of antiviral agents, including inhibitors of the Ebola virus (EBOV) and Chikungunya virus (CHIKV). nih.gov Research into thiophene derivatives as EBOV entry inhibitors revealed that modifications to the scaffold could significantly impact antiviral potency. nih.gov For instance, the removal of an oxy-piperidine group from an initial hit compound led to a loss of activity, highlighting the importance of specific substituents. nih.gov Further optimization led to the discovery of potent inhibitors like compound 26 , which demonstrated significant viral titer reduction against CHIKV. nih.gov

Table 2: Antiviral Activity of Selected Thiazole Derivatives against Chikungunya Virus (CHIKV)

Compound Structure Activity Result Reference
1 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide EC₅₀ 0.6 µM nih.gov
1 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide Viral Titer Reduction 6.9 logs at 10 µM nih.gov
26 N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide EC₉₀ 0.45 µM nih.gov

| 26 | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Viral Titer Reduction | 8.7 logs at 10 µM | nih.gov |

Derivatives of this compound are being investigated as potential treatments for diabetes mellitus, a major global health issue. rasayanjournal.co.innih.gov Research has focused on developing molecules that can inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, or act on other targets like peroxisome proliferator-activated receptors (PPARγ). rasayanjournal.co.innih.govresearchgate.net

Studies have shown that thiazole derivatives, including those with a thiophene component, can exhibit significant antidiabetic effects. nih.govmdpi.com For example, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and showed considerable hypoglycemic activity in animal models. nih.gov Other research on morpholinothiazolyl-2,4-thiazolidinediones found that several compounds could increase insulin (B600854) release and glucose uptake. nih.gov The development of dual-acting agents, such as those that activate both glucokinase (GK) and PPARγ, represents a modern approach to diabetes therapy, and N-(pyrimidin-4-yl)thiazol-2-amine derivatives have shown promise in this area. researchgate.net

Table 3: Antidiabetic Activity of Selected Thiophene-Thiazole Derivatives

Compound Structure Target IC₅₀ (µM) Reference
6b Ethyl 4-(4-chlorothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate α-amylase 5.14 mdpi.com
6c Ethyl 4-(5-(benzo[d] cumhuriyet.edu.trresearchgate.netdioxol-4-yl)thiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate α-amylase 5.15 mdpi.com
6g Ethyl 4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate α-amylase 5.20 mdpi.com

| 6h | Ethyl 4-(5-chlorothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | α-amylase | 5.56 | mdpi.com |

The search for compounds that can combat oxidative stress has led to the investigation of thiophene-thiazole derivatives for their antioxidant properties. nih.govmdpi.comresearchgate.net Oxidative stress is implicated in numerous diseases, and molecules that can scavenge free radicals are of significant therapeutic interest.

Several studies have synthesized novel thiazole derivatives and evaluated their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). One study synthesized a series of carbazole-based 2,4-disubstituted thiazoles and found that several compounds, including 3a , 3b , 3d , 3e , 3f , and 3i , exhibited higher antioxidant activity than the standard butylated hydroxytoluene (BHT). researchgate.net Another investigation into 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which included thiophene-substituted analogs, also identified compounds with notable antioxidant potential. nih.gov For instance, compound 6 from this series, which contains a 5-chlorothiophen-2-yl moiety, showed significant activity. nih.gov These results suggest that the thiophene-thiazole scaffold is a viable backbone for developing new antioxidant agents. nih.govmdpi.comresearchgate.net

Table 4: Antioxidant Activity of Selected Thiazole Derivatives

Compound Structure Assay IC₅₀ (µM) Reference
3a Carbazole-based 2,4-disubstituted thiazole DPPH 108.43 researchgate.net
3b Carbazole-based 2,4-disubstituted thiazole DPPH 111.45 researchgate.net
3d Carbazole-based 2,4-disubstituted thiazole DPPH 115.36 researchgate.net
3f Carbazole-based 2,4-disubstituted thiazole DPPH 134.54 researchgate.net
6 1-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine DPPH - nih.gov

(Note: Specific IC₅₀ value for compound 6 was not provided in the source material, but it was highlighted for its activity.)

The structural framework of this compound is also being explored for its potential against parasitic infections, including those caused by protozoa and helminths. mdpi.comnih.gov For instance, a series of 2-amino-4-arylthiazole derivatives were synthesized and showed remarkable anti-giardial activity. nih.gov

In the realm of anthelminthic research, various thiazole derivatives have been synthesized and screened for their effectiveness. One such study demonstrated that the synthesized compounds exhibited significant, dose-dependent anthelminthic activity against earthworms, with some derivatives showing paralysis and death times comparable to the standard drug piperazine (B1678402) citrate. This highlights the potential of these compounds in combating helminth infections.

The pharmacological versatility of the thiazole nucleus extends to cardiovascular and allergic conditions. fabad.org.trclockss.orgresearchgate.net A series of novel thiazole derivatives bearing a pyrazole (B372694) moiety were synthesized and evaluated for their antihypertensive effects. clockss.orgresearchgate.net Pharmacological screening revealed that many of these compounds exhibit good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. clockss.orgresearchgate.net

The potential for anti-allergic applications is suggested by the ability of some derivatives to inhibit 5-lipoxygenase (5-LOX). frontiersin.orgnih.gov This enzyme is crucial in the biosynthesis of leukotrienes, which are key mediators in asthma and allergic responses. By inhibiting 5-LOX, these compounds could offer a therapeutic avenue for managing allergic diseases. frontiersin.orgnih.gov

The broad biological profile of the thiazole ring suggests further therapeutic possibilities. frontiersin.orgnih.gov General reviews and preliminary studies indicate that derivatives of this scaffold have been investigated for a range of other effects, including anti-diuretic, anticoagulant, antipyretic, and psychotropic activities. frontiersin.orgnih.govnih.gov While specific research focusing on this compound for each of these applications is still emerging, the foundational evidence from related thiazole compounds provides a strong rationale for future investigations in these areas. frontiersin.orgnih.govnih.gov

Future Perspectives and Research Directions

Development of Novel Derivatization Strategies

The exploration of new synthetic modifications to the 4-(thiophen-2-yl)thiazol-2-amine core is a primary avenue for future research. The aim of these strategies is to enhance the compound's potency, selectivity, and pharmacokinetic profile. A recent study has already demonstrated the feasibility of modifying the related 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold. nih.govnih.gov In this multi-step synthesis, the initial compound was treated with N-bromosuccinimide, followed by the introduction of various primary or secondary amines and subsequent treatment with potassium carbonate to yield a series of novel derivatives. nih.gov

Future derivatization could focus on several key areas:

Substitution on the Thiophene (B33073) Ring: Introducing a variety of substituents at different positions of the thiophene ring could significantly influence the electronic and steric properties of the molecule, potentially leading to improved biological activity.

Modification of the Aminothiazole Group: The 2-amino group serves as a critical site for modification. The synthesis of amide, sulfonamide, and urea (B33335) derivatives could lead to compounds with altered solubility, stability, and target-binding interactions. nih.gov

Introduction of Diverse Heterocyclic Moieties: Fusing or linking other heterocyclic rings to the parent scaffold could result in hybrid molecules with novel pharmacological profiles.

These synthetic endeavors will not only expand the chemical library of this compound analogues but also contribute to a deeper understanding of the structure-activity relationships (SAR) governing their biological effects.

Advanced In Vitro and In Vivo Efficacy Studies

While initial studies have shown promise, more comprehensive in vitro and in vivo efficacy studies are necessary to validate the therapeutic potential of this compound derivatives. A 2024 study on derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine has laid the groundwork for such investigations. nih.govnih.govnih.gov

Future research should include:

Expanded In Vitro Screening: Testing novel derivatives against a wider panel of biological targets is crucial. For instance, while some derivatives have been evaluated for their anti-inflammatory potential through COX-1, COX-2, and 5-LOX enzyme assays, their effects on other inflammatory mediators and signaling pathways remain to be explored. nih.govnih.gov

Comprehensive In Vivo Models: Efficacy should be assessed in more complex and chronic disease models. For example, in the context of inflammation, this would involve moving beyond acute models like carrageenan-induced paw edema to chronic arthritis models. nih.gov

Pharmacokinetic and Metabolic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drugs.

A summary of the in vitro anti-inflammatory activity of some 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives is presented below:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
5b>1002.11>100
5d85.110.7623.08
5e>1000.8138.46
Aspirin (Standard)15.32--
Celecoxib (B62257) (Standard)-0.05-
Zileuton (B1683628) (Standard)--11.00

Data sourced from a 2024 study in Frontiers in Pharmacology. nih.govnih.govnih.gov

Clinical Translation Potential

Currently, there is a lack of publicly available information regarding the clinical translation of this compound or its direct derivatives. The journey from a promising preclinical candidate to a clinically approved drug is long and complex. The aminothiazole scaffold is, however, present in some clinically used drugs, suggesting that this class of compounds can possess favorable properties for drug development. nih.gov

Future research efforts should focus on generating the robust preclinical data necessary to justify initiating clinical trials. This includes extensive safety and toxicology studies in animal models to identify any potential adverse effects. Should a derivative of this compound demonstrate a strong safety profile and significant efficacy in preclinical models, the next logical step would be to pursue an Investigational New Drug (IND) application to commence Phase I clinical trials.

Exploration of New Therapeutic Applications

The structural features of this compound suggest that its therapeutic applications could extend beyond the currently explored areas of analgesia and inflammation. nih.gov Thiazole-containing compounds are known to exhibit a wide range of biological activities. mdpi.commdpi.com

Future research should investigate the potential of this compound and its derivatives in other therapeutic areas, including:

Anticancer Activity: Many thiazole (B1198619) derivatives have demonstrated potent anticancer effects through various mechanisms, such as the inhibition of kinases and tubulin polymerization. nih.govfigshare.com Screening new derivatives against a panel of cancer cell lines could uncover novel oncology applications.

Antimicrobial and Antiviral Effects: The thiazole ring is a component of several antimicrobial and antiviral drugs. Evaluating the activity of this compound derivatives against a range of pathogenic bacteria and viruses is a worthwhile endeavor.

Neurological Disorders: Some thiazole compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com Exploring the neuroprotective or neuro-modulatory effects of this scaffold could open up new avenues for research.

Synergistic Effects with Existing Therapeutic Agents

Investigating the potential synergistic effects of this compound derivatives in combination with existing drugs could lead to more effective treatment strategies. Combination therapy is a cornerstone of modern medicine, often resulting in enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance.

Future studies could explore:

Combination with Anti-inflammatory Drugs: For inflammatory conditions, combining a novel COX/LOX inhibitor derived from this compound with other anti-inflammatory agents could provide a more comprehensive blockade of inflammatory pathways.

Combination with Anticancer Agents: In oncology, the synergistic potential with established chemotherapeutic drugs or targeted therapies could be investigated. A thiazole derivative might sensitize cancer cells to the effects of another drug, allowing for lower, less toxic doses.

Combination with Antibiotics: For infectious diseases, combining a new antimicrobial thiazole derivative with existing antibiotics could help combat drug-resistant strains of bacteria.

Systematic in vitro and in vivo studies are required to identify promising drug combinations and to understand the molecular mechanisms underlying any observed synergistic interactions.

Q & A

Q. What are the established synthetic routes for 4-(Thiophen-2-yl)thiazol-2-amine?

The compound is synthesized via bromination of 2-acetylthiophene (I) using bromine in methylene chloride to form α-bromoketone (II). Cyclization with thiourea (III) under mild basic conditions (e.g., NaHCO₃) yields this compound (IV). Recrystallization from ethanol ensures purity. Key characterization includes ¹H NMR (amine protons at δ 6.8–7.2 ppm; thiophene protons at δ 7.5–8.0 ppm) and mass spectrometry .

Q. What spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : Identifies aromatic protons (thiophene and thiazole rings) and amine protons.
  • IR spectroscopy : Confirms N-H stretching (~3300 cm⁻¹) and C-S/C-N bonds (600–800 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., m/z 195 for C₇H₆N₂S₂).
  • Elemental analysis : Ensures stoichiometric purity .

Q. What purification techniques are used post-synthesis?

  • Recrystallization : Ethanol or ethyl acetate removes impurities.
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients separates derivatives.
  • Suction filtration : Isolates crystalline products after reaction completion .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with higher yields?

  • Solvent selection : Use dry benzene for isocyanate reactions to avoid side hydrolysis .
  • Catalysts : Triethylamine enhances nucleophilicity in urea derivative synthesis.
  • Temperature control : Reflux (80–100°C) ensures complete cyclization.
  • Workup : Neutralize acidic byproducts with dilute NaOH before extraction .

Q. How to design a structure-activity relationship (SAR) study for urea derivatives targeting Mycobacterium tuberculosis?

  • Structural variations : Introduce substituents (e.g., electron-withdrawing groups on phenyl rings) to modulate InhA binding.
  • In vitro assays : Measure MIC against M. tuberculosis H37Rv (e.g., TTU1-TTU16 derivatives show MIC = 0.5–8 µg/mL).
  • Enzymatic inhibition : Test InhA inhibition via NADH consumption assays .

Q. How to resolve discrepancies in biological activity data across studies?

  • Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and controls (e.g., ciprofloxacin).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values to compare potency.
  • Statistical validation : Replicate experiments (n ≥ 3) to address variability .

Q. What computational methods analyze binding conformations in enzyme active sites?

  • Molecular docking : AutoDock Vina predicts binding poses of urea derivatives in InhA (PDB: 4TZK).
  • qFit-ligand modeling : Identifies alternate conformations fitting electron density maps (e.g., 4-(4-benzylphenyl)thiazol-2-amine in PDB: 4L2L) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. How to evaluate kinase selectivity for thiazole-based inhibitors?

  • Kinase profiling panels : Test against CDK4/6, EGFR, and VEGFR2.
  • Selectivity index : Compare IC₅₀ values (e.g., compound 83 in shows >100-fold selectivity for CDK4/6 over other kinases).
  • Cellular assays : Validate target engagement via Rb phosphorylation inhibition in MV4-11 leukemia cells .

Methodological Notes

  • Synthetic reproducibility : Monitor reactions via TLC (silica gel 60 F₂₅₄) with UV visualization.
  • Biological assays : Include positive controls (e.g., isoniazid for antitubercular studies) and vehicle controls (DMSO <1% v/v).
  • Data reporting : Adhere to ARRIVE guidelines for preclinical studies to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.